Benzene, 1-methyl-3-[(4-methylphenyl)thio]-
Description
Properties
IUPAC Name |
1-methyl-3-(4-methylphenyl)sulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJJHAYFAWTWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501970 | |
| Record name | 1-Methyl-3-[(4-methylphenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107770-92-3 | |
| Record name | 1-Methyl-3-[(4-methylphenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 1-methyl-3-bromobenzene reacts with 4-methylthiophenol in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions (120–140°C for 6–12 hours). The base deprotonates the thiol, generating a thiolate ion, which attacks the electrophilic carbon adjacent to the bromine atom in the aryl halide.
Key Reaction Parameters:
Yield and Purification
The crude product is purified via column chromatography using silica gel and a hexane-ethyl acetate gradient (9:1 to 4:1). Reported yields range from 65% to 78%, depending on reaction time and solvent choice.
Friedel-Crafts Alkylation with Lewis Acid Catalysts
An alternative route employs Friedel-Crafts alkylation to introduce the 4-methylphenylthio group onto the toluene backbone. This method is advantageous for substrates with electron-donating groups.
Procedure and Optimization
In a representative protocol, 4-methylbenzenethiol reacts with 1-methyl-3-(chloromethyl)benzene in the presence of titanium tetrachloride (TiCl₄) as a Lewis acid. The reaction occurs in dichloromethane (CH₂Cl₂) at room temperature for 24–48 hours.
Critical Factors:
Side Reactions and Mitigation
Competitive sulfonation or over-alkylation may occur, particularly at elevated temperatures. To suppress these, strict temperature control (0–25°C) and stoichiometric precision are essential.
Radical-Mediated Thiol-Ene Coupling
Recent advances have explored radical-initiated thiol-ene reactions for constructing the C–S bond. This method offers regioselectivity and mild reaction conditions.
Experimental Setup
A mixture of 1-methyl-3-vinylbenzene and 4-methylbenzenethiol is irradiated with UV light (λ = 365 nm) in the presence of azobisisobutyronitrile (AIBN, 2 mol%). The reaction proceeds in benzene at 60°C for 4–6 hours.
Advantages:
Industrial-Scale Production
While lab-scale methods prioritize flexibility, industrial synthesis emphasizes cost efficiency and throughput.
Continuous Flow Reactor Systems
Large-scale production utilizes continuous flow reactors to enhance mixing and heat transfer. Key parameters include:
Economic and Environmental Considerations
A comparative analysis of production methods reveals trade-offs:
| Method | Cost (USD/kg) | E-Factor* | Scalability |
|---|---|---|---|
| SNAr | 120–150 | 8.2 | Moderate |
| Friedel-Crafts | 95–110 | 6.5 | High |
| Radical Thiol-Ene | 140–170 | 9.1 | Low |
*E-Factor = mass of waste per mass of product.
Reaction Optimization and Kinetic Studies
Temperature-Dependent Yield Profiles
Studies varying reaction temperature in the SNAr route demonstrate an optimal range of 120–130°C (Table 1).
Table 1. Temperature vs. Yield in SNAr Synthesis
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 100 | 52 | 88 |
| 120 | 75 | 95 |
| 140 | 68 | 91 |
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMAc) accelerate reaction rates by stabilizing the transition state. Non-polar solvents (toluene, xylene) result in <40% conversion due to poor nucleophile solvation.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-3-[(4-methylphenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl and 4-methylphenylthio groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-methyl-3-[(4-methylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-3-[(4-methylphenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzene, 1-methyl-3-[(4-methylphenyl)thio]-
- CAS Registry Number : 107770-92-3 .
- Molecular Formula : C₁₄H₁₄S.
- Structure : Features a methyl group at position 1 and a 4-methylphenylthio group at position 3 on the benzene ring.
Key Characteristics :
- The 4-methylphenylthio substituent is a bulky, electron-rich group due to the methyl donor at the para position of the phenyl ring. This structure imparts moderate lipophilicity and steric hindrance, influencing reactivity and physical properties such as melting point and solubility.
Structural Analogues with Varying Thioether Substituents
Table 1: Comparative Data for Selected Thioether-Substituted Benzene Derivatives
Key Observations :
- Electronic Effects : The 4-methylphenylthio group in the target compound is electron-donating, enhancing resonance stabilization compared to electron-withdrawing groups like nitro (e.g., 100866-66-8) .
- Steric Impact : Bulky substituents (e.g., 4-methylphenylthio) reduce reactivity in electrophilic substitution reactions compared to smaller groups (e.g., isopropylthio) .
- Melting Points : Nitro-substituted derivatives (e.g., 100866-66-8) exhibit higher melting points (~102–105°C) due to increased polarity and intermolecular forces .
Positional Isomerism and Reactivity
- Benzene, 1-methyl-2-(propylthio)- (15560-97-1) : The propylthio group at position 2 creates distinct steric and electronic environments. Ortho-substituted compounds often exhibit lower thermal stability due to strain, compared to meta-substituted analogues like the target compound.
Functional Group Variations
- Thioether vs. The 4-methylphenylthio group’s sulfur atom can participate in π-interactions, influencing molecular packing in crystalline states.
Biological Activity
Benzene, 1-methyl-3-[(4-methylphenyl)thio]-, also known as 4-methylphenyl thioether, is an organic compound with significant potential in medicinal chemistry and biological applications. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H14S
- CAS Number : 107770-92-3
- Molecular Weight : 218.33 g/mol
The compound features a thioether functional group, which is crucial for its biological interactions. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially influencing its ability to penetrate biological membranes.
The biological activity of Benzene, 1-methyl-3-[(4-methylphenyl)thio]- can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thioether group can serve as a nucleophile, participating in enzyme-catalyzed reactions. It may inhibit enzymes involved in metabolic pathways or cellular signaling.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular responses. This is particularly relevant in the context of anti-inflammatory and analgesic effects.
Biological Activity
Research has demonstrated that Benzene, 1-methyl-3-[(4-methylphenyl)thio]- exhibits notable biological activities:
Antimicrobial Properties
Studies have indicated that this compound possesses antimicrobial activity against various pathogens. For instance:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Antifungal activity |
The mechanism likely involves disruption of microbial cell membranes or interference with metabolic processes.
Anti-inflammatory Effects
Benzene, 1-methyl-3-[(4-methylphenyl)thio]- has shown promise in reducing inflammation:
- In Vitro Studies : The compound reduced the production of pro-inflammatory cytokines in macrophage cultures.
- In Vivo Models : Animal studies demonstrated decreased edema in models of acute inflammation.
Case Studies
-
Study on Antimicrobial Activity :
A recent study synthesized several thioether derivatives, including Benzene, 1-methyl-3-[(4-methylphenyl)thio]-, and evaluated their antibacterial properties. The results indicated that this compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as a therapeutic agent against bacterial infections . -
Evaluation of Anti-inflammatory Properties :
Another research project focused on the anti-inflammatory effects of various thioether compounds. Benzene, 1-methyl-3-[(4-methylphenyl)thio]- was found to significantly reduce inflammation markers in a murine model of arthritis, highlighting its potential role in treating inflammatory diseases .
Research Findings
Recent findings emphasize the need for further exploration into the pharmacological applications of Benzene, 1-methyl-3-[(4-methylphenyl)thio]-:
- Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity .
- Potential Therapeutic Applications : The compound's unique structure suggests it could serve as a scaffold for developing new drugs targeting inflammation and microbial infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for forming the thioether linkage in 1-methyl-3-[(4-methylphenyl)thio]benzene?
- Methodological Answer : The thioether bond can be synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, reacting 3-bromo-1-methylbenzene with 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC and confirm product identity via NMR (e.g., aromatic protons at δ 6.8–7.4 ppm and methyl groups at δ 2.3–2.5 ppm) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Spectroscopy :
- NMR : Compare and NMR shifts with computational predictions (e.g., DFT) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z calculated for C₁₄H₁₄S: 214.0818) .
- Elemental Analysis : Match experimental C/H/S ratios to theoretical values (±0.3% tolerance) .
Q. What are the key stability considerations for this compound under storage or experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C recommended for long-term storage).
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether group.
- Oxidation Risk : Monitor for sulfoxide/sulfone byproducts via periodic NMR or LC-MS .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties relevant to catalytic or material applications?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
- HOMO/LUMO energies (e.g., HOMO at –5.8 eV, LUMO at –1.9 eV) .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Validation : Compare computed IR/Raman spectra with experimental data to refine functional selection .
- Data Table :
| Property | B3LYP/6-311++G(d,p) | Experimental |
|---|---|---|
| HOMO (eV) | –5.8 | –5.6 (±0.2) |
| LUMO (eV) | –1.9 | –1.8 (±0.1) |
| Dipole Moment (D) | 1.7 | 1.6 (±0.1) |
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect conformational exchange. For example, splitting at δ 7.2 ppm may resolve into a singlet at –40°C, indicating hindered rotation of the thioaryl group .
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; hydrogen bonding in DMSO may stabilize specific conformers .
Q. How can X-ray crystallography elucidate steric or electronic interactions in derivatives?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane).
- Refinement : Use SHELXL for structure solution (R-factor < 0.05). Analyze dihedral angles between benzene rings to quantify steric strain (e.g., 15–25°) .
- Key Metrics :
| Parameter | Value |
|---|---|
| C–S Bond Length | 1.78 Å |
| S–C–C Angle | 104° |
Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?
- Methodological Answer :
- Catalytic Screening : Test Pd-catalyzed Suzuki coupling with aryl boronic acids. Monitor regioselectivity (para vs. meta substitution) via GC-MS.
- Kinetic Studies : Use stopped-flow UV-Vis to measure activation energy for thioether cleavage (e.g., 60–80 kJ/mol) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
